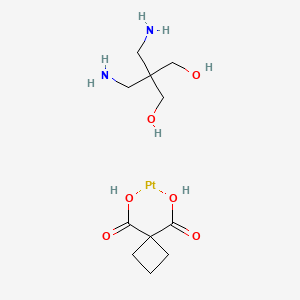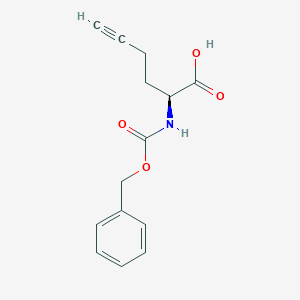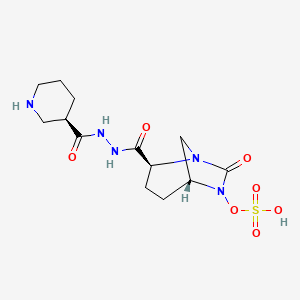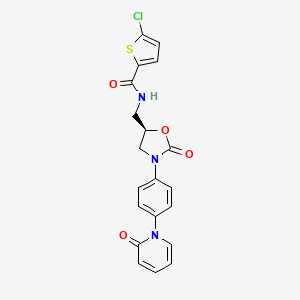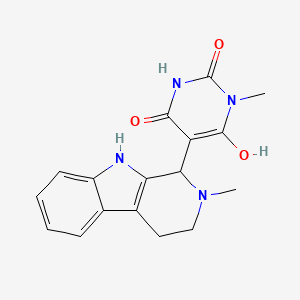
CEP-37440
Übersicht
Beschreibung
CEP-37440 ist ein hochspezifischer und potenter dualer Inhibitor der Fokaladhäsionskinase (FAK) und der anaplastischen Lymphomkinase (ALK). Es hat eine signifikante Wirksamkeit bei der Hemmung der Proliferation verschiedener Krebszelllinien gezeigt, insbesondere bei denen, die mit entzündlichem Brustkrebs in Verbindung stehen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen synthetisiert, darunter nukleophile Substitution und Cyclisierungsreaktionen. Die industriellen Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet wird, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
CEP-37440 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von FAK und ALK zu untersuchen, was Einblicke in die Entwicklung neuer Inhibitoren liefert.
Biologie: Es wird verwendet, um die Rolle von FAK und ALK bei zellulären Prozessen wie Proliferation, Migration und Überleben zu untersuchen.
Medizin: Es hat sich in präklinischen Modellen von Krebs, insbesondere von entzündlichem Brustkrebs, als vielversprechend erwiesen, indem es das Tumorwachstum und die Metastasierung hemmt.
Industrie: Es wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf FAK und ALK abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Kinaseaktivität von FAK und ALK selektiv hemmt. FAK ist eine cytoplasmatische Tyrosinkinase, die eine entscheidende Rolle bei der Zellhaftung, Migration und dem Überleben spielt. ALK ist eine Rezeptortyrosinkinase, die an der Entwicklung und Progression verschiedener Krebsarten beteiligt ist. Durch die Hemmung dieser Kinasen stört this compound wichtige Signalwege, was zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt .
Wirkmechanismus
Target of Action
CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . FAK1 is a cytoplasmic tyrosine kinase that localizes to focal adhesions and controls a number of cell pathways including proliferation, viability, and survival . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .
Mode of Action
this compound decreases cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This inhibition of FAK1 and ALK disrupts their respective signaling pathways, leading to decreased cell proliferation .
Biochemical Pathways
The inhibition of FAK1 and ALK by this compound affects several biochemical pathways. In particular, it has been shown to regulate genes involved in functions such as cellular growth and proliferation, cell cycle, cell death and survival, and cellular movement and cell-to-cell signaling and interaction . Among them, TGFβ1 and MMP3 were down-regulated and DKK3, CAV1, and TFPI2 were up-regulated by this compound .
Pharmacokinetics
Analogues structurally related to alk inhibitors have been optimized for metabolic stability, leading to improved metabolic stability, pharmacokinetic parameters, and in vitro activity against clinically derived resistance mutations .
Result of Action
this compound has been found to be effective against some inflammatory breast cancer (IBC) cells that express high levels of phospho-FAK1 (Tyr397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 . In vivo, after 7 weeks of this compound treatment, the breast tumor xenografts were smaller in mice treated with this compound compared to the controls .
Biochemische Analyse
Biochemical Properties
CEP-37440 interacts with FAK1 and ALK, two key enzymes involved in cell proliferation and survival . It inhibits the autophosphorylation kinase activity of FAK1 (Tyr 397), which is a crucial step in the activation of this enzyme . The IC50 values for FAK and ALK are 2.3 nM and 3.5 nM, respectively .
Cellular Effects
This compound has been shown to decrease the proliferation of certain IBC cell lines, such as FC-IBC02, SUM190, and KPL4 . It does this by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This compound also affects the expression of genes related to apoptosis, interferon signaling, and cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FAK1 and ALK . By blocking the autophosphorylation of FAK1, this compound disrupts the signaling pathways that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease the proliferation of certain IBC cell lines over time . After 7 weeks of treatment, the breast tumor xenografts in mice treated with this compound were smaller compared to the controls .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 55 mg/kg, this compound was able to reduce the growth of the primary tumor and inhibit the development of spontaneous metastases in the brain .
Metabolic Pathways
It is known that this compound inhibits the activity of FAK1 and ALK, which are involved in several cellular processes, including cell proliferation and survival .
Transport and Distribution
Given its ability to inhibit FAK1 and ALK, it is likely that this compound can penetrate cells to reach these targets .
Subcellular Localization
Given that its targets, FAK1 and ALK, are located in the cytoplasm , it is likely that this compound also localizes to this region of the cell.
Vorbereitungsmethoden
The synthesis of CEP-37440 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
CEP-37440 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
CEP-37440 ist einzigartig in seiner dualen Hemmung von FAK und ALK, was es von anderen Inhibitoren unterscheidet, die nur eine dieser Kinasen angreifen. Zu ähnlichen Verbindungen gehören:
GSK-2256098: Ein selektiver FAK-Inhibitor, der sich derzeit in klinischen Phase-I-Studien befindet.
VS-6063: Ein weiterer FAK-Inhibitor in klinischen Phase-II-Studien.
VS-6062: Ein FAK-Inhibitor in klinischen Phase-I-Studien.
VS-4718: Ein FAK-Inhibitor in klinischen Phase-I-Studien.
BI-853520: Ein FAK-Inhibitor in klinischen Phase-I-Studien .
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität und Potenz.
Eigenschaften
IUPAC Name |
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025939 | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-60-9 | |
| Record name | CEP-37440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-37440 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEP-37440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





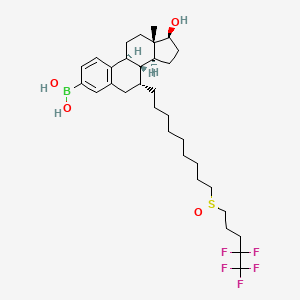
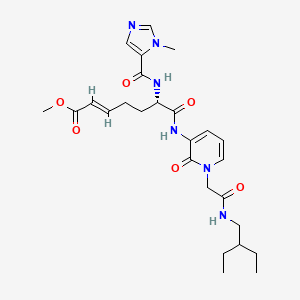
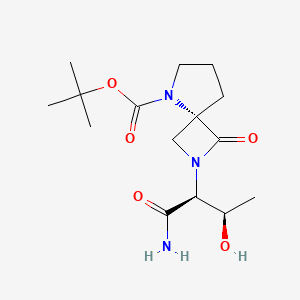
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
